Doramectin

Übersicht

Beschreibung

Doramectin is a veterinary medication approved by the US Food and Drug Administration for the treatment of parasites such as gastrointestinal roundworms, lungworms, eyeworms, grubs, sucking lice, and mange mites in cattle . It is a derivative of avermectin, produced by fermentation of selected strains of Streptomyces avermitilis followed by chemical modification . This compound is available as an injection and as a topical solution .

Vorbereitungsmethoden

Doramectin wird durch Fermentation von Streptomyces avermitilis synthetisiert, einem Bodenactinomyceten. Der Fermentationsprozess beinhaltet die Verwendung von Cyclohexancarbonsäure als Vorläufer . Die industrielle Produktion von this compound umfasst die folgenden Schritte:

Fermentation: Streptomyces avermitilis wird in einem geeigneten Medium mit Cyclohexancarbonsäure kultiviert.

Extraktion: Die Fermentationsbrühe wird extrahiert, um this compound zu isolieren.

Reinigung: Der Rohextrakt wird mit chromatographischen Techniken gereinigt, um reines this compound zu erhalten.

Analyse Chemischer Reaktionen

Doramectin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: This compound kann oxidiert werden, um this compound-Aglykon und andere verwandte Verbindungen zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen im this compound-Molekül verändern.

Substitution: Substitutionsreaktionen können verschiedene Substituenten am this compound-Molekül einführen, was zur Bildung von Analogen führt.

Häufig verwendete Reagenzien in diesen Reaktionen sind Methanol, Acetonitril und verschiedene chromatographische Lösungsmittel . Wichtige Produkte, die aus diesen Reaktionen entstehen, sind this compound-Aglykon, this compound-Monosaccharid und this compound-2-Epimer .

Wissenschaftliche Forschungsanwendungen

Veterinary Medicine

1.1 Antiparasitic Efficacy

Doramectin is widely recognized for its effectiveness against a variety of internal and external parasites in livestock. It is particularly noted for its use in cattle to control infestations of ticks, nematodes, and other parasites.

- Efficacy Against Ticks : A study demonstrated that this compound significantly reduced populations of Boophilus microplus (cattle tick) with a reduction rate reaching 100% within days post-treatment. In therapeutic studies, this compound was administered at a dosage of 200 micrograms per kilogram, showing high efficacy in both eliminating established tick populations and preventing new infestations .

- Effect on Weight Gain : Research indicated that cattle treated with this compound experienced substantial average daily weight gain advantages compared to non-medicated controls, highlighting its role not only in parasite control but also in enhancing livestock productivity .

1.2 Treatment of Canine Demodicosis

This compound has been found effective in treating generalized demodicosis in dogs. A retrospective study involving 400 dogs showed that weekly subcutaneous injections at a dose of 0.6 mg/kg resulted in a remission rate of 94.8%, with minimal adverse effects reported .

Emerging Applications

2.1 Anti-Zika Virus Research

Recent studies have explored the potential repurposing of this compound as an antiviral agent against the Zika virus. In vitro experiments revealed that this compound exhibited an effective concentration (EC50) ranging from 0.85 μM to 3.00 μM against Zika virus while maintaining low cytotoxicity (CC50 > 50 μM). The compound was shown to interact directly with the viral RNA-dependent RNA polymerase, suggesting its potential as a therapeutic candidate for Zika virus infections .

Summary Table of this compound Applications

Wirkmechanismus

Doramectin exerts its effects by acting as an agonist of the gamma-aminobutyric acid (GABA) neurotransmitter in nerve cells and binding to glutamate-gated chloride channels in nerve and muscle cells of invertebrates . This leads to an increase in chloride ion permeability, causing hyperpolarization of the nerve cells, paralysis, and death of the parasites .

Vergleich Mit ähnlichen Verbindungen

Doramectin ähnelt anderen Avermectinen wie Ivermectin und Selamectin. Es hat einzigartige strukturelle Merkmale, darunter eine Doppelbindung zwischen C-22 und C-23 und einen Cyclohexylring an C-25 . Diese strukturellen Unterschiede tragen zu seinen unterschiedlichen pharmakologischen Eigenschaften bei .

Ähnliche Verbindungen

Ivermectin: Zur Behandlung von parasitären Infektionen bei Mensch und Tier eingesetzt.

Selamectin: Hauptsächlich zur Behandlung von parasitären Infektionen bei Haustieren eingesetzt.

This compound und Ivermectin sind beide bei niedrigen Konzentrationen wirksam, aber this compound hat ein etwas breiteres Wirkungsspektrum .

Eigenschaften

Key on ui mechanism of action |

Avermectins induce rapid, non-spastic paralysis in nematodes and arthropods. One common feature of avermectins appears to be the modulation of trans-membrane chloride ion (Cl-) channel activity in nematode nerve cells, and in both nerve and muscle cells of arthropods. These Cl- channels may be gated by a variety of neurotransmitter receptors including gamma-aminobutyric acid (GABA), glutamate and acetylcholine. Activation of the Cl- channels by avermectins leads to an increase in Cl- conductance which results in a changed membrane potential and this causes inhibition of electrical activity in the target nerve or muscle cell. GABA is also a major inhibitory neurotransmitter in the mammalian CNS and avermectins do have intrinsic activity on the mammalian GABA receptor/Cl- channel complex. Avermectins have been reported to bind to glycine receptor/Cl- channel complexes which are restricted to the CNS in mammals. Penetration of the blood brain barrier by avermectins is extremely poor and this may account for the wide margin of safety exhibited by these compounds following administration to mammals. /Avermectins/ |

|---|---|

CAS-Nummer |

117704-25-3 |

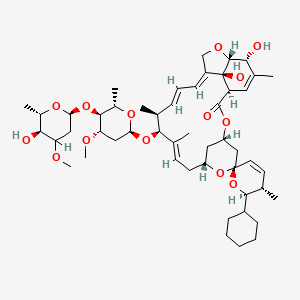

Molekularformel |

C50H74O14 |

Molekulargewicht |

899.1 g/mol |

IUPAC-Name |

(6S,24'S)-2-cyclohexyl-21',24'-dihydroxy-12'-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |

InChI |

InChI=1S/C50H74O14/c1-27-13-12-16-34-26-57-47-42(51)30(4)21-37(50(34,47)54)48(53)60-36-22-35(63-49(25-36)20-19-29(3)45(64-49)33-14-10-9-11-15-33)18-17-28(2)44(27)61-41-24-39(56-8)46(32(6)59-41)62-40-23-38(55-7)43(52)31(5)58-40/h12-13,16-17,19-21,27,29,31-33,35-47,51-52,54H,9-11,14-15,18,22-26H2,1-8H3/t27?,29?,31?,32?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,49-,50-/m1/s1 |

InChI-Schlüssel |

QLFZZSKTJWDQOS-PWLMVQNHSA-N |

SMILES |

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C8CCCCC8)C)O |

Isomerische SMILES |

CC1C=CC=C2COC3[C@@]2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)O[C@]7(C4)C=CC(C(O7)C8CCCCC8)C)O |

Kanonische SMILES |

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C8CCCCC8)C)O |

Aussehen |

Solid powder |

melting_point |

116-119 °C |

Key on ui other cas no. |

117704-25-3 |

Piktogramme |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

25-cyclohexyl-5-O-demethyl-25-de(1-methylpropyl)avermectin A1a avermectin A1a, 25-cyclohexyl-5-o-demethyl-25-de(1-methylpropyl)- Dectomax doramectin L-701023 L701023 UK-67,994 UK-67994 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Doramectin exert its antiparasitic effects?

A: this compound, a potent endectocide, targets glutamate-gated chloride ion channels (GluCls) found in invertebrates like nematodes and arthropods. [, , , ] Binding to these channels leads to an influx of chloride ions, causing hyperpolarization of nerve or muscle cells in the parasite. [, , , , ] This disruption in neurotransmission results in paralysis and eventual death of the parasite. [, , , , ]

Q2: What is the molecular formula and weight of this compound?

A2: The research papers provided do not explicitly state the molecular formula and weight of this compound. Please refer to publicly available chemical databases or the manufacturer's documentation for this information.

Q3: Is there any spectroscopic data available for this compound?

A: The provided research papers primarily focus on the biological and pharmacological aspects of this compound. While one study mentions the use of high-performance liquid chromatography (HPLC) with fluorescence detection for this compound analysis, [] it does not elaborate on specific spectroscopic data. Further investigation into analytical chemistry literature is recommended for detailed spectroscopic information.

Q4: Does the choice of formulation affect this compound's efficacy?

A: While the research highlights the effectiveness of this compound in various formulations, [, , , , , , ] it does not directly compare the efficacy of different formulations like injectable versus pour-on. Further research focusing on comparative efficacy studies is needed.

Q5: Does this compound exhibit any catalytic properties?

A: The research primarily focuses on this compound's role as an antiparasitic agent, targeting GluCls. [, , , ] There is no mention of this compound possessing catalytic properties or participating in any catalytic reactions.

Q6: Have computational methods been used to study this compound?

A6: The provided research papers do not mention the use of computational chemistry or modeling techniques like simulations, calculations, or QSAR models for studying this compound.

Q7: How do structural modifications of this compound affect its activity?

A7: The research does not delve into the specifics of this compound's structure-activity relationships. Investigations exploring the impact of structural modifications on this compound's activity, potency, and selectivity would be valuable additions to the existing literature.

Q8: Does the research address the environmental impact of this compound use?

A: Yes, one study investigates the potential for this compound to persist in soil following the application of pig manure from treated animals. [] It highlights that this compound can remain detectable in soil for several months, emphasizing the need for responsible waste management practices to minimize potential environmental risks. Another study investigates the impact of this compound on dung beetles and highlights the sublethal effects on reproduction. []

Q9: How is this compound absorbed and distributed in the body?

A: Research demonstrates that this compound is absorbed following subcutaneous injection and topical (pour-on) administration. [, , , , , ] One study utilizing cannulated sheep provides detailed insights into this compound's movement through the gastrointestinal tract, bile secretion, and presence in various digestive compartments after oral and intravenous administration. [] This study highlights that this compound is subject to enterohepatic recycling, influencing its persistence within the body.

Q10: How long does this compound remain detectable in the body?

A: Studies report detectable this compound levels in cattle plasma for 40 days after topical administration and in dog plasma for as long as 120 days after a single injection. [, ] These findings indicate a prolonged persistence of this compound in the body.

Q11: What types of parasites has this compound proven effective against in field studies?

A: this compound has shown efficacy against a variety of gastrointestinal nematodes, including Haemonchus, Ostertagia, Cooperia, Trichostrongylus, and Oesophagostomum, in cattle. [, , , , , , ] It is also effective against several species of lice, mites, and grubs in cattle. [, ] In donkeys, this compound has demonstrated high efficacy against gastrointestinal nematodes, particularly Strongylus vulgaris. []

Q12: Has this compound shown efficacy in treating canine parasites?

A: Research indicates this compound's effectiveness against Sarcoptes scabiei mites and gastrointestinal nematodes in dogs. []

Q13: Is there evidence of parasite resistance to this compound?

A: Yes, studies have reported the emergence of resistance to this compound, particularly in Cooperia punctata in cattle. [] This highlights the importance of monitoring for resistance development and implementing strategies to minimize its occurrence.

Q14: Does resistance to other avermectins translate to this compound resistance?

A: The research suggests potential cross-resistance between this compound and other avermectins like Ivermectin. [] This emphasizes the need for careful consideration when selecting and rotating antiparasitic drugs to maintain efficacy and delay resistance development.

Q15: Are there any specific drug delivery strategies being explored for this compound?

A: The provided research focuses primarily on traditional administration routes like subcutaneous injection and topical application. [, , , , , , , ] Further research exploring innovative drug delivery approaches could enhance this compound's therapeutic profile.

Q16: What analytical techniques are commonly used to quantify this compound?

A: High-performance liquid chromatography (HPLC) with fluorescence detection is a frequently employed technique for this compound analysis, particularly in biological samples. [, , ] One study details a specific HPLC method with fluorescence detection for determining this compound in sheep plasma. [] Another study mentions using liquid chromatography/mass spectrometry (LC/MS) for this compound analysis in plasma. []

Q17: How long does this compound persist in the environment?

A: Research indicates that this compound can persist in soil for extended periods, with detectable levels observed seven months after manure application from treated pigs. [] This finding emphasizes the importance of responsible this compound use and waste management to minimize potential ecological risks.

Q18: What factors influence the dissolution and solubility of this compound?

A18: The research papers do not provide detailed information on the factors affecting this compound's dissolution and solubility.

Q19: What parameters are essential for validating analytical methods for this compound?

A: One study mentions validating an HPLC method for this compound analysis according to The International Conference on Harmonization (ICH) Q2(R1) guidelines. [] While this provides a general framework, specific details regarding accuracy, precision, and specificity are not explicitly outlined.

Q20: Are there established quality control standards for this compound production?

A: While the research does not delve into specific quality control measures for this compound, it highlights that this compound is a commercialized veterinary drug produced by Pfizer Inc. [] This implies the existence of manufacturing processes and quality control measures to ensure product consistency, safety, and efficacy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.